2-Acetyl-3-chlorothiophene

Description

BenchChem offers high-quality 2-Acetyl-3-chlorothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetyl-3-chlorothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

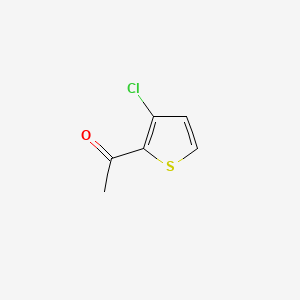

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVITKMOMFXUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363364 | |

| Record name | 2-Acetyl-3-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89581-82-8 | |

| Record name | 2-Acetyl-3-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-Acetyl-3-chlorothiophene: A Core Scaffold in Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-acetyl-3-chlorothiophene (CAS No: 89581-82-8), a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. This document delineates its fundamental physicochemical properties, explores established and theoretical synthetic pathways, and discusses its reactivity and versatile applications. Emphasis is placed on the practical aspects of its synthesis, including a detailed experimental protocol for its preparation via Friedel-Crafts acylation. Furthermore, this guide presents a thorough analysis of its spectroscopic characteristics and highlights its role as a key intermediate in the development of novel therapeutic agents and functional materials.

Introduction: The Versatility of a Substituted Thiophene

2-Acetyl-3-chlorothiophene is a derivative of thiophene, an aromatic five-membered heterocycle containing a sulfur atom. The strategic placement of an acetyl group at the 2-position and a chlorine atom at the 3-position imbues the molecule with a unique chemical reactivity profile, making it a highly valuable scaffold for synthetic chemists.[1] The electron-withdrawing nature of both the acetyl and chloro substituents significantly influences the electron density of the thiophene ring, directing further chemical transformations and providing multiple points for molecular elaboration.[1]

This dual functionality allows for a diverse range of reactions, including electrophilic aromatic substitution, nucleophilic substitution of the chlorine atom, and various transformations of the acetyl group.[1] These characteristics have positioned 2-acetyl-3-chlorothiophene as a sought-after starting material for the synthesis of complex heterocyclic systems, particularly in the realm of drug discovery where thiophene-containing molecules have shown a wide array of biological activities.[2][3] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's core properties and its practical application in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in synthesis.

Physicochemical Data

The key physicochemical properties of 2-acetyl-3-chlorothiophene are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 89581-82-8 | [4] |

| Molecular Formula | C₆H₅ClOS | [4] |

| Molecular Weight | 160.62 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 117-118 °C at 15 mmHg | [5] |

| Density | 1.339 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.5830 | [4] |

Safety and Handling

2-Acetyl-3-chlorothiophene is classified as harmful and requires careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Hazard Codes: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36 (Irritating to the eyes), R43 (May cause sensitization by skin contact).[4]

Safety Phrases: S23 (Do not breathe vapour), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37 (Wear suitable protective clothing and gloves).[4]

Synthesis and Reactivity

The primary route for the synthesis of 2-acetyl-3-chlorothiophene is the Friedel-Crafts acylation of 3-chlorothiophene. This section details the mechanism, a step-by-step experimental protocol, and discusses the compound's general reactivity.

Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation of 3-chlorothiophene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride) is the most direct method for its preparation.[6][7] The regioselectivity of this reaction is a critical consideration, as acylation can potentially occur at the 2- or 5-position of the thiophene ring. The directing effects of the chloro-substituent and the sulfur heteroatom favor acylation at the adjacent 2-position.

Diagram 1: Synthesis of 2-Acetyl-3-chlorothiophene via Friedel-Crafts Acylation

Caption: Synthesis of 2-Acetyl-3-chlorothiophene.

Experimental Protocol: Friedel-Crafts Acylation of 3-Chlorothiophene

This protocol is adapted from established procedures for the Friedel-Crafts acylation of substituted thiophenes.[8]

Materials:

-

3-Chlorothiophene

-

Acetic anhydride

-

Anhydrous tin(IV) chloride (SnCl₄)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with anhydrous dichloromethane (100 mL). The flask is cooled to 0 °C in an ice bath.

-

Addition of Reagents: Anhydrous tin(IV) chloride (1.1 equivalents) is added slowly to the stirred solvent. Following this, a solution of acetic anhydride (1.1 equivalents) in anhydrous dichloromethane (20 mL) is added dropwise via the dropping funnel.

-

Addition of Substrate: A solution of 3-chlorothiophene (1.0 equivalent) in anhydrous dichloromethane (30 mL) is then added dropwise over 30 minutes, ensuring the internal temperature remains at 0 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice. The mixture is then transferred to a separatory funnel, and the organic layer is separated.

-

Extraction and Washing: The aqueous layer is extracted twice with dichloromethane (2 x 50 mL). The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield 2-acetyl-3-chlorothiophene as a colorless to pale yellow liquid.

Reactivity Profile

The presence of both an acetyl group and a chlorine atom on the thiophene ring allows for a range of subsequent chemical modifications:

-

Electrophilic Aromatic Substitution: The thiophene ring can undergo further electrophilic substitution, with the 5-position being the most likely site of reaction due to the directing effects of the existing substituents.[1]

-

Reactions of the Acetyl Group: The carbonyl group can participate in various reactions such as reductions to an ethyl group (e.g., via Wolff-Kishner or Clemmensen reduction), condensation reactions (e.g., aldol or Claisen-Schmidt), and conversion to other functional groups.

-

Nucleophilic Substitution of Chlorine: The chlorine atom can be displaced by various nucleophiles, although this typically requires harsh reaction conditions or activation via a transition metal catalyst.

Spectroscopic Characterization

The structure of 2-acetyl-3-chlorothiophene can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data for 2-acetyl-3-chlorothiophene is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar substituted thiophenes.

¹H NMR:

-

A singlet for the methyl protons of the acetyl group is expected around δ 2.5 ppm.

-

Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. The coupling constant between these two protons would be characteristic of ortho-coupling in a thiophene ring.

¹³C NMR:

-

A signal for the carbonyl carbon of the acetyl group is expected in the range of δ 190-200 ppm.

-

A signal for the methyl carbon of the acetyl group around δ 25-30 ppm.

-

Four distinct signals in the aromatic region corresponding to the four carbon atoms of the thiophene ring. The carbon atoms directly attached to the electron-withdrawing chloro and acetyl groups would be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

-

A strong, sharp absorption band around 1660-1680 cm⁻¹ corresponding to the C=O stretching of the aryl ketone.

-

C-H stretching vibrations of the thiophene ring protons typically appear above 3000 cm⁻¹.

-

C-H stretching vibrations of the methyl group appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a molecule containing one chlorine atom. The [M+2]⁺ peak will be approximately one-third the intensity of the M⁺ peak, confirming the presence of chlorine.

Applications in Research and Development

The unique structural features of 2-acetyl-3-chlorothiophene make it a valuable building block in the synthesis of a variety of target molecules, particularly in the pharmaceutical and materials science sectors.

Pharmaceutical Synthesis

Thiophene-based compounds are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres for benzene rings and their favorable pharmacokinetic properties. Substituted acetylthiophenes are key intermediates in the synthesis of various biologically active molecules, including:

-

Kinase Inhibitors: The thiophene scaffold is present in numerous kinase inhibitors used in cancer therapy.[2][9] The functional groups on 2-acetyl-3-chlorothiophene provide handles for the construction of complex molecules that can target the ATP-binding site of kinases.

-

Antiviral Agents: Thiophene derivatives have been investigated for their antiviral properties, including activity against flaviviruses.[10][11] The ability to functionalize the 2-acetyl-3-chlorothiophene core allows for the exploration of structure-activity relationships in the development of new antiviral drugs.

-

Anti-inflammatory and Antihypertensive Drugs: The compound is used as a key intermediate in the synthesis of pharmaceuticals, particularly in the production of antihypertensive and anti-inflammatory drugs.[5]

Diagram 2: Application Workflow in Drug Discovery

Caption: Synthetic utility in drug discovery.

Materials Science

Thiophene-containing polymers are renowned for their conducting properties. While 2-acetyl-3-chlorothiophene itself is not a monomer for conducting polymers, its derivatives can be designed to be polymerizable, opening avenues for the creation of novel functional materials with tailored electronic properties.

Conclusion

2-Acetyl-3-chlorothiophene is a versatile and valuable heterocyclic compound with a rich and diverse reactivity profile. Its strategic substitution pattern makes it an ideal starting material for the synthesis of a wide range of more complex molecules. This guide has provided a detailed overview of its fundamental properties, a practical protocol for its synthesis, an analysis of its spectroscopic features, and a discussion of its significant applications in drug discovery and materials science. As the demand for novel therapeutic agents and advanced materials continues to grow, the importance of core building blocks like 2-acetyl-3-chlorothiophene in enabling innovation is set to increase.

References

-

Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. (2010). Bioorganic & Medicinal Chemistry Letters, 20(24), 7303-7307. [Link]

-

Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. (2014). ChemMedChem, 9(12), 2725-2730. [Link]

-

Design, Synthesis, and Biological Evaluation of Tetra- Substituted Thiophenes as Inhibitors of p38α MAPK. (2014). Semantic Scholar. [Link]

-

2-Acetyl-3-chlorothiophene. (n.d.). MySkinRecipes. [Link]

-

1-(3-chlorothiophen-2-yl)ethanone. (2024). ChemBK. [Link]

- Thiophene derivatives as antiviral agents for flavivirus infection. (n.d.).

-

Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. (2020). Molecules, 25(21), 5039. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry, 14(8), 1438-1463. [Link]

-

Heterocyclic compounds as antiviral drugs: synthesis, structure-activity relationship and traditional applications. (2021). Journal of Heterocyclic Chemistry, 58(10), 2021-2041. [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1632-1636. [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2022). RSC Advances, 12(45), 29289-29302. [Link]

-

Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). [Link]

-

Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. (2021). European Journal of Medicinal Chemistry, 225, 113762. [Link]

-

Friedel-Crafts acylation (video). (n.d.). Khan Academy. [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

-

How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business? (n.d.). [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2023). Chemistry Proceedings, 14(1), 84. [Link]

-

Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (2021). ACS Omega, 6(45), 30495-30507. [Link]

-

Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). [Link]

-

Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). (n.d.). ResearchGate. [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). Molecules, 11(5), 371-379. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2023). ACS Omega, 8(48), 46153-46164. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2014). Molecules, 19(9), 13739-13751. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-Acetyl-3-chlorothiophene [myskinrecipes.com]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. AU2002344854B2 - Thiophene derivatives as antiviral agents for flavivirus infection - Google Patents [patents.google.com]

- 11. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Acetyl-3-chlorothiophene CAS number

An In-depth Technical Guide to 2-Acetyl-3-chlorothiophene (CAS No. 89581-82-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Acetyl-3-chlorothiophene, a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Identified by CAS number 89581-82-8, this compound's unique structural arrangement, featuring a reactive acetyl group and a strategically positioned chlorine atom on a thiophene ring, makes it a highly versatile scaffold for creating complex molecular architectures.[1] We will delve into its chemical and physical properties, explore the mechanistic details of its synthesis via Friedel-Crafts acylation, discuss its reactivity and significant applications in drug discovery, and outline essential safety and handling protocols. This document serves as a key resource for professionals seeking to leverage the synthetic potential of this important intermediate.

Core Chemical Identity and Properties

2-Acetyl-3-chlorothiophene, with the IUPAC name 1-(3-chlorothiophen-2-yl)ethanone, is a substituted thiophene derivative that has garnered significant interest for its utility in synthetic chemistry.[2] Its identity is unequivocally established by its CAS (Chemical Abstracts Service) registry number.

-

IUPAC Name: 1-(3-chlorothiophen-2-yl)ethanone[2]

-

Synonyms: 1-(3-Chloro-2-thienyl)ethanone, 1-(3-chlorothiophen-2-yl)ethan-1-one[3]

-

Molecular Formula: C₆H₅ClOS[2]

Physicochemical Data

The physical properties of 2-Acetyl-3-chlorothiophene are critical for its application in experimental design, influencing solvent selection, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Boiling Point | 117-118 °C (at 15 mmHg) | [3][5] |

| Density | 1.339 g/mL (at 25 °C) | [3][4] |

| Refractive Index (n20/D) | 1.5830 | [3][4] |

| Appearance | Not specified, likely a liquid or low-melting solid | N/A |

| Storage Temperature | 2-8°C, under inert gas | [5] |

Synthesis: The Friedel-Crafts Acylation Approach

The primary route for synthesizing 2-Acetyl-3-chlorothiophene is the Friedel-Crafts acylation of 3-chlorothiophene. This classic electrophilic aromatic substitution reaction presents specific regioselectivity challenges and opportunities dictated by the electronic nature of the thiophene ring and its substituent.

Mechanistic Principles

The Friedel-Crafts acylation is a robust method for introducing an acyl group onto an aromatic ring.[6][7][8] The reaction is governed by the generation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring.

-

Acylium Ion Generation: A strong Lewis acid, typically aluminum chloride (AlCl₃), is employed to activate the acylating agent (acetyl chloride). The AlCl₃ coordinates to the chlorine atom of the acetyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃CO⁺).[1][7][9] This step is crucial as acetyl chloride itself is not sufficiently electrophilic to react with the thiophene ring.[1]

-

Electrophilic Attack: The acylium ion is a potent electrophile. In the case of 3-chlorothiophene, the directing effects of the sulfur atom and the chloro substituent guide the electrophilic attack. Substitution on the thiophene ring of 2-acetyl-3-chlorothiophene predominantly occurs at the 5-position due to the combined directing effects of the acetyl and chloro groups.[1] However, for the synthesis of the target molecule, the acylation occurs at the C2 position, which is adjacent to the sulfur atom and is the most activated site for electrophilic substitution on a thiophene ring.[10]

-

Rearomatization: Following the attack, a carbocation intermediate (a sigma complex or arenium ion) is formed. A base (such as AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the thiophene ring and yielding the final product, 2-Acetyl-3-chlorothiophene.[9]

Caption: Mechanism of Friedel-Crafts Acylation for 2-Acetyl-3-chlorothiophene synthesis.

Experimental Protocol: General Procedure

This protocol is a representative example based on established Friedel-Crafts acylation principles. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Maintain an inert atmosphere throughout the reaction.

-

Solvent and Lewis Acid: Charge the flask with a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane). Cool the flask to 0 °C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (typically a stoichiometric amount or more) to the solvent with stirring.[6]

-

Reagent Addition: Dissolve 3-chlorothiophene in the anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.

-

Acylating Agent: Add acetyl chloride dropwise via the dropping funnel to the reaction mixture. An exothermic reaction may occur; control the rate of addition to maintain the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 2-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Acetyl-3-chlorothiophene.

Reactivity and Applications in Drug Development

The synthetic value of 2-Acetyl-3-chlorothiophene lies in its dual functionality, which provides multiple sites for chemical modification.[1] This versatility makes it an invaluable starting material for synthesizing more complex molecules, particularly in the development of novel therapeutics.[1]

-

The Acetyl Group: The carbonyl of the acetyl group is a key functional handle. It can participate in a wide array of reactions, including:

-

Condensation Reactions: Such as aldol condensations to form chalcone-like structures, which are precursors for various heterocyclic systems.[1][11]

-

Reductions: The ketone can be reduced to a secondary alcohol or fully to an ethyl group (e.g., via Wolff-Kishner or Clemmensen reduction), altering the electronic properties and shape of the molecule.[6]

-

Halogenation: The α-carbon can be brominated to form 2-bromo-1-(3-chloro-2-thienyl)-1-ethanone, another versatile intermediate.[3]

-

-

The Chlorine Atom: The chloro substituent is not merely a passive group; it is a key site for diversification:

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of new functional groups.

-

Cross-Coupling Reactions: It is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds.[1]

-

This multifunctional nature has led to its use as a key intermediate in the synthesis of pharmaceuticals, including antihypertensive and anti-inflammatory drugs, and as a building block for agrochemicals like herbicides and fungicides.[5][12] The presence of a chlorine atom is a common feature in many FDA-approved drugs, often enhancing biological activity or modulating pharmacokinetic properties.[13]

Caption: Synthetic versatility of 2-Acetyl-3-chlorothiophene in chemical synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when handling 2-Acetyl-3-chlorothiophene. Based on aggregated GHS data, this compound presents significant acute toxicity hazards.

-

GHS Hazard Classification:

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

-

Respiratory Protection: Use in a well-ventilated fume hood. If inhalation risk is high, use a certified respirator.

-

Skin and Body Protection: Lab coat and appropriate footwear.

-

-

Handling and Storage:

-

Work in a chemical fume hood to avoid inhalation of vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

-

Recommended storage is at 2-8°C under an inert atmosphere to maintain stability.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[15]

-

Spectral Data for Characterization

Structural confirmation of 2-Acetyl-3-chlorothiophene is typically achieved through various spectroscopic methods. Publicly available data includes:

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available, which would show characteristic peaks for the carbonyl (C=O) stretch of the ketone and vibrations associated with the substituted thiophene ring.[2]

-

Raman Spectroscopy: FT-Raman spectra are also available for this compound.[2]

Researchers synthesizing or using this compound should perform their own analytical characterization (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm identity and purity.

Conclusion

2-Acetyl-3-chlorothiophene (CAS No. 89581-82-8) is more than just a chemical intermediate; it is a strategic tool for molecular design in drug discovery and materials science. Its well-defined synthesis, combined with the orthogonal reactivity of its acetyl and chloro functional groups, provides a reliable and versatile platform for creating diverse and complex chemical entities. A thorough understanding of its properties, synthesis, and handling is essential for any scientist aiming to exploit its full potential in research and development.

References

-

2-Acetyl-3-chlorothiophene | C6H5ClOS | CID 1487253 - PubChem - NIH. [Link]

-

2-ACETYL-3-CHLOROTHIOPHENE | 89581-82-8 - ChemicalBook. [Link]

-

2-Acetyl-3-chlorothiophene - MySkinRecipes. [Link]

-

(PDF) Synthesis of P005091 - ResearchGate. [Link]

-

Method for synthesizing 2-acetyl-4-chlorothiophene - Eureka | Patsnap. [Link]

-

How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business? [Link]

-

Friedel-Crafts acylation - YouTube. [Link]

-

Friedel–Crafts reaction - Wikipedia. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

-

Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Acetyl-3-chlorothiophene | C6H5ClOS | CID 1487253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-ACETYL-3-CHLOROTHIOPHENE CAS#: 89581-82-8 [amp.chemicalbook.com]

- 4. 2-ACETYL-3-CHLOROTHIOPHENE | 89581-82-8 [chemicalbook.com]

- 5. 2-Acetyl-3-chlorothiophene [myskinrecipes.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. 傅-克酰基化反应 [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 12. niir.org [niir.org]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Acetyl-3-chlorothiophene for Advanced Research Applications

Executive Summary: This document provides a comprehensive technical overview of 2-Acetyl-3-chlorothiophene, a pivotal heterocyclic compound in modern organic synthesis and medicinal chemistry. The guide details its fundamental physicochemical properties, with a primary focus on its molecular weight, and offers insights into its synthesis, analytical characterization, and applications. Designed for researchers, scientists, and drug development professionals, this whitepaper consolidates critical data and methodologies to support advanced research and development activities.

Introduction to 2-Acetyl-3-chlorothiophene

2-Acetyl-3-chlorothiophene is a substituted thiophene derivative that has emerged as a significant building block in the synthesis of complex organic molecules.[1] Its structure, which incorporates a reactive acetyl group and a chlorine atom on the thiophene ring, offers multiple avenues for chemical modification. This dual functionality makes it an exceptionally versatile precursor for creating a diverse array of compounds, particularly in the realm of pharmaceutical and materials science research.[1] The electron-withdrawing nature of the acetyl group, combined with the presence of the halogen, modulates the reactivity of the thiophene ring, permitting selective chemical transformations.[1]

Physicochemical Properties and Molecular Identification

Accurate characterization of a compound begins with its fundamental physicochemical properties. The molecular weight of 2-Acetyl-3-chlorothiophene, a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis, has been computationally and experimentally verified.

Table 1: Key Physicochemical Properties of 2-Acetyl-3-chlorothiophene

| Property | Value | Source(s) |

| Molecular Weight | 160.62 g/mol | [1][2][3] |

| Molecular Formula | C₆H₅ClOS | [1][3] |

| IUPAC Name | 1-(3-chlorothiophen-2-yl)ethanone | [3] |

| CAS Number | 89581-82-8 | [1][3] |

| Density | 1.339 g/mL at 25 °C | [4][5] |

| Boiling Point | 117-118 °C at 15 mmHg | [5] |

| Refractive Index (n20/D) | 1.5830 | [4] |

| XLogP3-AA | 2.2 | [3] |

The structural arrangement of 2-Acetyl-3-chlorothiophene is foundational to its reactivity and is depicted below.

Caption: Chemical structure of 2-Acetyl-3-chlorothiophene.

Synthesis and Purification Strategies

The synthesis of 2-Acetyl-3-chlorothiophene is most commonly achieved via the Friedel-Crafts acylation of 3-chlorothiophene. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acylating agent like acetyl chloride, which then reacts with the thiophene ring. The catalyst's role is to generate a highly electrophilic acylium ion, which is essential for the reaction to proceed.

A generalized workflow for this synthesis is outlined below:

Caption: Generalized workflow for the synthesis of 2-Acetyl-3-chlorothiophene.

It is important to note that direct acetylation of 2-chlorothiophene typically yields 2-acetyl-5-chlorothiophene as the major product due to the directing effects of the substituents. Therefore, starting with 3-chlorothiophene is a more direct route to the desired 2,3-disubstituted product.

Analytical Characterization

To ensure the identity, purity, and quality of synthesized 2-Acetyl-3-chlorothiophene, a suite of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for assessing purity and quantifying the compound.[6] Spectroscopic methods are indispensable for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, notably the carbonyl (C=O) stretch of the acetyl group and vibrations associated with the chlorinated thiophene ring.

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering further structural clues.

Caption: Standard analytical workflow for compound characterization.

Applications in Medicinal Chemistry and Drug Development

The true value of 2-Acetyl-3-chlorothiophene lies in its role as a versatile intermediate in the synthesis of novel compounds with potential biological activities.[1] Thiophene-containing molecules are prevalent in many approved drugs, and this particular scaffold allows for the systematic modification of its structure to explore structure-activity relationships (SAR).

Key applications include:

-

Precursor for Heterocyclic Compounds: It serves as a starting material for synthesizing more complex thiophene derivatives that have been investigated for anticancer and anti-inflammatory properties.[1]

-

Chalcone Synthesis: The acetyl group can readily participate in Claisen-Schmidt condensation reactions with various aldehydes to produce chalcones.[7][8] These chalcone derivatives are a well-known class of compounds with a broad spectrum of biological activities, including antifungal and antitubercular properties.[7]

-

Cross-Coupling Reactions: The chlorine atom can be displaced through nucleophilic substitution or participate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

Safety, Handling, and Storage

Proper handling of 2-Acetyl-3-chlorothiophene is crucial due to its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[3]

Table 2: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

Handling Recommendations:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

-

Avoid breathing vapors or dust.[9]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Keep away from heat, sparks, and open flames.[10]

Conclusion

2-Acetyl-3-chlorothiophene is a chemical intermediate of significant value, underscored by its molecular weight of 160.62 g/mol and its versatile structure. Its utility in constructing complex heterocyclic systems makes it an important tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in scientific innovation.

References

-

National Center for Biotechnology Information. (n.d.). 2-Acetyl-3-chlorothiophene. PubChem Compound Database. [Link]

-

MySkinRecipes. (n.d.). 2-Acetyl-3-chlorothiophene. [Link]

-

Loba Chemie. (n.d.). 2-ACETYLTHIOPHENE FOR SYNTHESIS. [Link]

-

Fisher Scientific. (2023, September 29). SAFETY DATA SHEET. [Link]

-

Niir Project Consultancy Services. (n.d.). How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business?[Link]

-

Patsnap. (n.d.). Method for synthesizing 2-acetyl-4-chlorothiophene. Eureka. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Link]

- Google Patents. (n.d.). Preparation method for 2-chlorine-5-thiophene formic acid.

-

National Center for Biotechnology Information. (n.d.). 2-Acetyl-4-chlorothiophene. PubChem Compound Database. [Link]

-

Arabian Journal of Chemistry. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. [Link]

- Google Patents. (n.d.). Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug.

-

Patsnap. (n.d.). Method for preparing 2- acetylthiophene. Eureka. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 2-Acetyl-3-chlorothiophene | C6H5ClOS | CID 1487253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-ACETYL-3-CHLOROTHIOPHENE | 89581-82-8 [chemicalbook.com]

- 5. 2-Acetyl-3-chlorothiophene [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 8. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 9. lobachemie.com [lobachemie.com]

- 10. Documents [merckmillipore.com]

2-Acetyl-3-chlorothiophene chemical structure

An In-Depth Technical Guide to 2-Acetyl-3-chlorothiophene: A Multifunctional Scaffold for Research and Development

Introduction

2-Acetyl-3-chlorothiophene is a substituted thiophene derivative that has emerged as a significant and versatile building block in the fields of organic synthesis and medicinal chemistry.[1] Its chemical architecture, which features a central thiophene ring functionalized with a reactive acetyl group at the 2-position and a chlorine atom at the 3-position, offers multiple avenues for chemical transformation.[1] This dual functionality makes it an invaluable precursor for the synthesis of a wide array of more complex molecular structures. The electronic properties of the electron-withdrawing acetyl group and the halogen substituent modulate the reactivity of the thiophene ring, permitting selective chemical reactions. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, applications, and safety considerations of 2-Acetyl-3-chlorothiophene.

Chemical Structure and Physicochemical Properties

The unique reactivity and utility of 2-Acetyl-3-chlorothiophene are direct consequences of its molecular structure. The IUPAC name for this compound is 1-(3-chlorothiophen-2-yl)ethanone.[2]

Caption: Chemical structure of 2-Acetyl-3-chlorothiophene.

The key physicochemical properties of 2-Acetyl-3-chlorothiophene are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 89581-82-8 | [1][3][4][5] |

| Molecular Formula | C₆H₅ClOS | [2][5] |

| Molecular Weight | 160.62 g/mol | [1][2][5] |

| IUPAC Name | 1-(3-chlorothiophen-2-yl)ethanone | [2] |

| Synonyms | 1-(3-Chloro-2-thienyl)ethanone, 1-(3-chlorothiophen-2-yl)ethanone | [4] |

| Boiling Point | 117-118 °C at 15 mmHg | [4][6] |

| Density | 1.339 g/mL at 25 °C | [3][4][6] |

| Refractive Index (n20/D) | 1.5830 | [3][4] |

Synthesis of 2-Acetyl-3-chlorothiophene

The primary synthetic route to 2-Acetyl-3-chlorothiophene and its isomers is the Friedel-Crafts acylation of a corresponding chlorothiophene.[1] This electrophilic aromatic substitution reaction typically employs a Lewis acid, such as aluminum chloride (AlCl₃), to activate an acylating agent like acetyl chloride or acetic anhydride.[1] The Lewis acid coordinates with the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize 2-Acetyl-3-chlorothiophene from 3-chlorothiophene.

Materials:

-

3-chlorothiophene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice water

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise via an addition funnel. Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Acylation: Add a solution of 3-chlorothiophene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice water and 1M HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by vacuum distillation to yield pure 2-Acetyl-3-chlorothiophene.

Caption: General workflow for the synthesis of 2-Acetyl-3-chlorothiophene.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table outlines the expected spectroscopic data for 2-Acetyl-3-chlorothiophene.

| Technique | Expected Observations |

| FT-IR Spectroscopy | C=O Stretch: Strong, sharp band around 1660-1700 cm⁻¹.[1]Aromatic C-H Stretch: Bands above 3000 cm⁻¹.Aliphatic C-H Stretch (Methyl): Bands just below 3000 cm⁻¹.Thiophene Ring Vibrations: Characteristic bands in the 1300-1550 cm⁻¹ region.[1]C-Cl Stretch: Band in the lower frequency fingerprint region. |

| ¹H NMR Spectroscopy | Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the C4 and C5 positions.Methyl Protons: A singlet at approximately δ 2.5 ppm, corresponding to the three protons of the acetyl group. |

| ¹³C NMR Spectroscopy | Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm).Thiophene Carbons: Four distinct signals in the aromatic region (δ 120-150 ppm).Methyl Carbon: A signal in the upfield region (δ ~25-30 ppm). |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z ≈ 160, with a characteristic isotopic pattern (M+2 peak at ~33% intensity of M⁺) due to the presence of the chlorine atom. |

Reactivity and Applications in Synthesis

The presence of both the acetyl and chloro groups significantly influences the reactivity of the thiophene ring.[1] Both groups are electron-withdrawing and deactivating, directing incoming electrophiles to the C5 position, which is the most nucleophilic site on the ring.[1] This predictable regioselectivity is a key feature for its use in further synthetic transformations.

As a multifunctional scaffold, 2-Acetyl-3-chlorothiophene provides multiple reactive sites:

-

The Acetyl Group: Can undergo reactions such as reduction to an alcohol, oxidation, or condensation reactions (e.g., Claisen-Schmidt condensation to form chalcones).[7][8][9]

-

The Chlorine Atom: Can be displaced via nucleophilic aromatic substitution or participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.[1]

-

The Thiophene Ring: Can undergo further electrophilic substitution at the C5 position.

These reactive handles make it a valuable starting material for constructing a diverse library of complex heterocyclic compounds.[1]

Applications in Drug Development

The thiophene nucleus is a well-known privileged scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. 2-Acetyl-3-chlorothiophene serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6][10]

-

Antihypertensive and Anti-inflammatory Drugs: It is explicitly mentioned as a building block in the production of these classes of pharmaceuticals.[6]

-

Anticancer and Antimicrobial Agents: Research on related chlorothiophene-based chalcones has demonstrated significant anticancer, antifungal, and antitubercular activities.[7][8][9] For instance, chalcones derived from 2,5-dichloro-3-acetylthiophene have shown promising cytotoxicity against prostate cancer cell lines and activity against M. tuberculosis.[7][8] This highlights the potential of the 2-acetyl-chlorothiophene scaffold in developing new therapeutic agents.

-

Agrochemicals: Beyond pharmaceuticals, this compound is also used to develop herbicides and fungicides.[6][10]

Safety and Handling

2-Acetyl-3-chlorothiophene is classified as a hazardous substance and must be handled with appropriate safety precautions.

| Safety Aspect | Guideline | Source(s) |

| GHS Hazard Statements | H301: Toxic if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [2][11] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles. All handling should be done in a well-ventilated fume hood. | [12][13] |

| Handling | Avoid breathing vapors, mist, or gas.[12] Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [12] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14] Storage under an inert gas atmosphere at 2-8°C is recommended to maintain stability.[6] | |

| First Aid Measures | If Swallowed: Immediately call a POISON CENTER or doctor.[13] Do NOT induce vomiting.If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[13]If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13] |

Conclusion

2-Acetyl-3-chlorothiophene is a high-value chemical intermediate with a unique combination of reactive functional groups. Its well-defined reactivity and predictable regioselectivity make it an ideal scaffold for synthetic chemists. The demonstrated utility of this and related structures in the synthesis of biologically active compounds, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research, underscores its importance for drug discovery and development professionals. Adherence to strict safety protocols is mandatory when handling this toxic compound. Future research will undoubtedly continue to unlock the potential of this versatile building block in creating novel molecules for a wide range of scientific applications.

References

-

2-Acetyl-3-chlorothiophene | C6H5ClOS | CID 1487253 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

2-ACETYLTHIOPHENE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved January 12, 2026, from [Link]

-

2-Acetyl-3-chlorothiophene - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]

-

How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business? (n.d.). Retrieved January 12, 2026, from [Link]

-

Shaik, A. B., Prasad, Y. R., & Lokesh, B. V. S. (2018). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. ResearchGate. Retrieved from [Link]

-

Method for synthesizing 2-acetyl-4-chlorothiophene - Eureka | Patsnap. (n.d.). Retrieved January 12, 2026, from [Link]

-

Lokesh, B. V. S., Prasad, Y. R., & Shaik, A. B. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4S), S679-S688. [Link]

- Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents. (n.d.).

-

Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025, March 18). Arabian Journal of Chemistry. Retrieved from [Link]

-

2-Acetyl-4-chlorothiophene | C6H5ClOS | CID 11105655 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Acetyl-3-chlorothiophene | C6H5ClOS | CID 1487253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-ACETYL-3-CHLOROTHIOPHENE | 89581-82-8 [chemicalbook.com]

- 4. 2-ACETYL-3-CHLOROTHIOPHENE CAS#: 89581-82-8 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2-Acetyl-3-chlorothiophene [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 9. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 10. niir.org [niir.org]

- 11. 2-Acetyl-4-chlorothiophene | C6H5ClOS | CID 11105655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lobachemie.com [lobachemie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Synthesis of 2-Acetyl-3-chlorothiophene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-acetyl-3-chlorothiophene, a valuable heterocyclic intermediate in the development of pharmaceuticals and advanced materials. We delve into the two primary synthetic strategies: the Friedel-Crafts acylation of 3-chlorothiophene and the direct chlorination of 2-acetylthiophene. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of reaction mechanisms, regiochemical considerations, and field-proven experimental protocols. By elucidating the causality behind experimental choices, this guide aims to equip scientists with the knowledge to not only reproduce these syntheses but also to innovate upon them.

Introduction: The Significance of 2-Acetyl-3-chlorothiophene

2-Acetyl-3-chlorothiophene is a thiophene derivative that has garnered significant interest as a versatile scaffold in organic synthesis and medicinal chemistry.[1] Its structure, featuring a thiophene ring substituted with a reactive acetyl group at the 2-position and a chlorine atom at the 3-position, offers multiple sites for chemical modification.[1] This dual functionality allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules with potential biological activities.[1] The electron-withdrawing nature of both the acetyl group and the chlorine atom influences the reactivity of the thiophene ring, enabling selective chemical transformations that are crucial in the design of novel therapeutic agents and functional materials.

Strategic Approaches to the Synthesis of 2-Acetyl-3-chlorothiophene

The synthesis of 2-acetyl-3-chlorothiophene can be approached through two principal routes, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials, desired scale, and the specific isomeric purity required.

-

Pathway A: Friedel-Crafts Acylation of 3-Chlorothiophene. This is the most direct and commonly employed method.[1]

-

Pathway B: Direct Chlorination of 2-Acetylthiophene. This route presents a regiochemical challenge that requires careful control of reaction conditions.

The following sections will provide a detailed analysis of each pathway, including the underlying chemical principles, mechanistic insights, and detailed experimental protocols.

Pathway A: Friedel-Crafts Acylation of 3-Chlorothiophene

The Friedel-Crafts acylation is a classic and powerful method for the introduction of an acyl group onto an aromatic ring. In the context of synthesizing 2-acetyl-3-chlorothiophene, this reaction involves the electrophilic substitution of 3-chlorothiophene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

The Underlying Chemistry: Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring. The regioselectivity of this reaction is a critical aspect to consider, as the incoming acetyl group can potentially substitute at any of the available positions on the 3-chlorothiophene ring.

The outcome of the acylation is governed by the electronic effects of both the sulfur atom within the thiophene ring and the chlorine substituent at the 3-position. The sulfur atom is electron-donating through resonance, which activates the ring towards electrophilic attack, particularly at the C2 and C5 positions. The chlorine atom at the C3 position is an electron-withdrawing group due to its inductive effect (-I), which deactivates the ring. However, like other halogens, it possesses lone pairs of electrons that can be donated through resonance (+M effect), directing incoming electrophiles to the ortho and para positions relative to itself.[2][3][4][5] In the case of 3-chlorothiophene, the C2 and C5 positions are "ortho" to the sulfur and the C2 position is "ortho" to the chlorine, while the C5 position is "para" to the chlorine.

The preferential formation of 2-acetyl-3-chlorothiophene can be explained by the stabilization of the cationic intermediate (sigma complex) formed during the electrophilic attack. Attack at the C2 position is favored because the positive charge in the resulting intermediate can be delocalized over the sulfur atom through resonance, which provides significant stabilization.

Sources

Friedel-Crafts acylation of 3-chlorothiophene

The Friedel-Crafts acylation of 3-chlorothiophene is a powerful yet challenging reaction that demands careful control over reaction conditions to manage the deactivating nature of the chloro-substituent and direct the regiochemical outcome. By understanding the underlying mechanistic principles and employing robust, validated protocols, researchers can effectively synthesize valuable acyl-chlorothiophene intermediates. These building blocks are instrumental in the discovery and development of next-generation pharmaceuticals, underscoring the enduring relevance of this classic transformation in modern chemical science. [3][4]Future work in this area may focus on developing more environmentally benign catalytic systems, such as solid acid catalysts or zeolites, to replace traditional Lewis acids, further enhancing the efficiency and sustainability of these vital synthetic routes. [17][18]

References

- BenchChem. (n.d.). Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.

- BYJU'S. (n.d.).

- Chemistry Steps. (n.d.).

- OpenStax. (2023). Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Organic Chemistry.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Master Organic Chemistry. (2018). EAS Reactions (3)

- Chemistry Stack Exchange. (2017).

- BenchChem. (n.d.).

- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Department of Chemistry, Kirikkale University.

- ECHEMI. (n.d.).

- Trade Science Inc. (2014).

- National Institutes of Health (NIH). (n.d.). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Pharmaceutical Intermediates: Innovation and the Role of 5-Chlorothiophene-2-Carboxylic Acid.

- (n.d.). Exploring the Synthesis of Specialty Chemicals with Tin(IV) Chloride.

- BenchChem. (n.d.). A Comparative NMR Analysis of 2- and 3-Acetylthiophene.

- University of Michigan. (n.d.).

- (n.d.).

- Sigma-Aldrich. (n.d.). Tin(IV) chloride 98 7646-78-8.

- Arabian Journal of Chemistry. (2025).

- Google Patents. (n.d.).

- National Institutes of Health (NIH). (n.d.). 2-Acetyl-3-chlorothiophene. PubChem.

- National Institutes of Health (NIH). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. byjus.com [byjus.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]

- 10. nbinno.com [nbinno.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-Acetyl-3-chlorothiophene | C6H5ClOS | CID 1487253 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Multifunctional Scaffold

An In-depth Technical Guide to 2-Acetyl-3-chlorothiophene: Reactivity, Functional Groups, and Synthetic Utility

This guide offers an in-depth exploration of 2-acetyl-3-chlorothiophene, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will dissect its molecular architecture to understand the interplay of its functional groups, which dictates its reactivity and establishes its role as a versatile precursor for a wide array of complex molecules. This document is intended for researchers, chemists, and professionals in drug development who require a nuanced understanding of this compound's synthetic potential.

2-Acetyl-3-chlorothiophene (CAS No: 89581-82-8) is a substituted thiophene that has attracted considerable interest as a strategic intermediate.[1][2] Its structure, featuring a five-membered aromatic thiophene ring substituted with a reactive acetyl group at the 2-position and a chlorine atom at the 3-position, presents multiple avenues for chemical modification.[1][3] This dual functionality is the cornerstone of its utility, enabling a diverse range of transformations and making it a valuable starting material for synthesizing compounds with significant biological and material science applications.[2][4][5]

Table 1: Physicochemical Properties of 2-Acetyl-3-chlorothiophene

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClOS | [2][3] |

| Molecular Weight | 160.62 g/mol | [1][2][3] |

| IUPAC Name | 1-(3-chlorothiophen-2-yl)ethanone | [3] |

| Appearance | Solid | [6] |

| Boiling Point | 117-118 °C at 15 mmHg | [2] |

| Density | 1.339 g/mL at 25 °C | [7] |

Dissecting the Molecule: Functional Group Analysis and Electronic Effects

The reactivity of 2-acetyl-3-chlorothiophene is a direct consequence of the electronic properties of its constituent parts: the thiophene ring, the acetyl group, and the chlorine substituent.

-

The Thiophene Ring : As an electron-rich heteroaromatic system, the thiophene ring is inherently activated towards electrophilic attack compared to benzene.[1][8] The sulfur atom can stabilize adjacent positive charges through resonance.

-

The Acetyl Group (at C2) : This is a powerful electron-withdrawing group (EWG) through both its inductive (-I) and resonance (-M) effects.[1][8] Its presence deactivates the thiophene ring towards electrophilic substitution. However, it plays a crucial role in directing incoming electrophiles, primarily to the 5-position, by stabilizing the corresponding reaction intermediate.[1] Furthermore, the carbonyl carbon is an electrophilic center, and the adjacent methyl protons are acidic, opening pathways for nucleophilic addition and condensation reactions.[9][10]

-

The Chlorine Atom (at C3) : Chlorine is an electronegative atom that deactivates the ring through its inductive effect (-I).[1] While it can donate electron density via resonance (+M), the inductive withdrawal is the dominant effect. Its position next to the acetyl group further influences the ring's electronic landscape.

Spectroscopic Signature

A comprehensive analysis of 2-acetyl-3-chlorothiophene's structure is validated by its spectroscopic data.

-

Infrared (IR) Spectroscopy : A strong, characteristic absorption band for the carbonyl (C=O) stretch is expected around 1660-1700 cm⁻¹.[1] Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, with the methyl group's C-H stretches just below this value.[1] The carbon-chlorine (C-Cl) bond exhibits a stretching band in the lower frequency fingerprint region.[1] Available ATR-IR spectra confirm these features.[3]

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of chlorine.[11][12]

Synthesis: The Friedel-Crafts Acylation Approach

The most common and direct method for synthesizing 2-acetyl-3-chlorothiophene is the Friedel-Crafts acylation of 3-chlorothiophene. This reaction exemplifies a classic electrophilic aromatic substitution.

Caption: Workflow for the synthesis of 2-Acetyl-3-chlorothiophene.

Experimental Protocol: Friedel-Crafts Acylation of 3-Chlorothiophene

This protocol is based on established Friedel-Crafts procedures.[1][13]

-

Setup : A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry, inert solvent (e.g., dichloromethane). The suspension is cooled to 0 °C in an ice bath.

-

Reagent Addition : Acetyl chloride (1.0 eq.) is added dropwise to the stirred suspension, allowing the formation of the acylium ion complex.

-

Acylation : 3-Chlorothiophene (1.0 eq.), dissolved in a small amount of the same solvent, is added dropwise to the reaction mixture while maintaining the temperature at 0 °C. The reaction is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature.

-

Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup : Upon completion, the reaction mixture is carefully poured onto crushed ice and acidified with concentrated HCl.

-

Extraction : The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 2-acetyl-3-chlorothiophene.

Reactivity of the Thiophene Ring: Regioselective Electrophilic Substitution

The primary mode of reactivity for the aromatic core of 2-acetyl-3-chlorothiophene is electrophilic aromatic substitution (SEAr). The regiochemical outcome is tightly controlled by the existing substituents.

Directive Effects and Regioselectivity

Substitution occurs almost exclusively at the 5-position .[1] This high regioselectivity is a result of the synergistic electronic effects of the substituents:

-

The C2-acetyl group is a deactivating meta-director in benzene chemistry, but on a thiophene ring, it strongly directs incoming electrophiles to the 5-position.

-

The C3-chloro group is also deactivating.

-

The resonance stabilization of the cationic sigma complex (the Wheland intermediate) is most favorable when the electrophile attacks the C5 position. Attack at C4 would place the positive charge adjacent to the electron-withdrawing chloro group, and attack at the C3 position is sterically and electronically disfavored.

Caption: Generalized mechanism of electrophilic attack at the C5 position.

Table 2: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product |

| Bromination | N-Bromosuccinimide (NBS) in DMF | 2-Acetyl-5-bromo-3-chlorothiophene |

| Nitration | HNO₃ / H₂SO₄ | 2-Acetyl-3-chloro-5-nitrothiophene |

| Sulfonation | Fuming H₂SO₄ | 2-Acetyl-3-chlorothiophene-5-sulfonic acid |

Reactivity of the Functional Groups: A Gateway to Molecular Diversity

Beyond the reactivity of the thiophene core, the acetyl and chloro groups serve as versatile handles for a multitude of chemical transformations.

A. Reactions of the Acetyl Group

The carbonyl moiety is a hub for constructing new carbon-carbon and carbon-heteroatom bonds.

Claisen-Schmidt Condensation to form Chalcones

This base-catalyzed condensation with an aromatic aldehyde is a cornerstone reaction for producing chalcones, which are precursors to flavonoids and other biologically active compounds.[14] Many chlorothiophene-based chalcones have been investigated for their anticancer properties.

-

Setup : Dissolve 2-acetyl-3-chlorothiophene (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask.

-

Catalyst Addition : Add an aqueous solution of a strong base (e.g., 40% KOH or NaOH) dropwise while stirring.

-

Reaction : Stir the mixture at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation.

-

Monitoring : Monitor the reaction by TLC.

-

Isolation : Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product fully.

-

Purification : Filter the solid, wash thoroughly with water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

α-Halogenation of the Acetyl Group

The methyl protons of the acetyl group can be substituted with halogens, typically bromine, to create an α-halo ketone. This product, such as 2-(2-bromoacetyl)-3-chlorothiophene, is a powerful electrophile for subsequent nucleophilic substitution reactions, for instance, in the synthesis of thiazoles.[15]

-

Setup : Dissolve 2-acetyl-3-chlorothiophene (1.0 eq.) in a suitable solvent such as diethyl ether or chloroform.

-

Reagent Addition : Cool the solution in an ice bath and add bromine (1.0 eq.) dropwise with stirring.

-

Reaction : Allow the mixture to stir at room temperature for several hours until the red-brown color of bromine disappears.

-

Workup : Quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with a sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude α-bromoacetyl derivative, which can be used directly or purified further.

B. Reactions Involving the Chlorine Atom

While the C-Cl bond on an aromatic ring is generally robust, it can be induced to participate in certain reactions.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the chlorine by a nucleophile is challenging due to the electron-rich nature of the thiophene ring. This reaction typically requires either harsh conditions or the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group to activate the ring towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is less reactive in cross-coupling reactions than C-Br or C-I bonds. However, with the appropriate choice of palladium catalyst, ligands, and reaction conditions, it can participate in reactions like Suzuki and Stille couplings. This provides a pathway to form new carbon-carbon bonds, though its bromo-analogue is more commonly used for this purpose.[10][16]

Applications in Medicinal Chemistry and Drug Development

The true value of 2-acetyl-3-chlorothiophene is realized in its application as a scaffold for molecules of pharmaceutical interest. The thiophene nucleus is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5][17]

-

Anticancer Agents : As previously mentioned, Claisen-Schmidt condensation leads to chalcones that have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[14]

-

Building Blocks for Fused Heterocycles : 2-Acetyl-3-chlorothiophene is a precursor for constructing more complex fused heterocyclic systems like thieno[3,2-b]pyridines, which are important pharmacophores in drug discovery.[18][19]

-

Agrochemicals : The reactive functional groups allow for its use as a building block in the development of novel herbicides and fungicides.[2]

Conclusion

2-Acetyl-3-chlorothiophene is a compound of significant synthetic versatility. The electronic interplay between its electron-withdrawing acetyl and chloro substituents and the electron-rich thiophene ring governs its reactivity. This guide has detailed its primary reaction pathways, including highly regioselective electrophilic substitution at the C5 position and diverse transformations of the acetyl group. The protocols and mechanistic insights provided herein underscore its importance as a foundational building block for researchers and scientists, particularly those in the field of drug discovery, enabling the rational design and synthesis of novel, high-value chemical entities.

References

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]

-

2-Acetyl-3-chlorothiophene | C6H5ClOS | CID 1487253. PubChem, National Institutes of Health. [Link]

-

2-Acetyl-3-chlorothiophene. MySkinRecipes. [Link]

-

How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business?. NIIR Project Consultancy Services. [Link]

- A process for the preparation of 2-Acetyl-4-Chlorothiophene.

-

2-Acetothienone. Organic Syntheses. [Link]

-

Synthesis of P005091. ResearchGate. [Link]

-

Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. [Link]

-

Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

-

The Chemistry Behind 2-Acetyl-3-bromothiophene: Synthesis and Reactivity. Dakota Ingredients. [Link]

-

Methods for the synthesis of thieno[2,3‐b]pyridines. ResearchGate. [Link]

-

Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Sciforum. [Link]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Institutes of Health. [Link]

-

Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. PubMed, National Institutes of Health. [Link]

-

Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. National Institutes of Health. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Electrophilic aromatic substitution. Wikipedia. [Link]

-

Functional Group Transformations. Organic Synthesis. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

Therapeutic importance of synthetic thiophene. PubMed Central, National Institutes of Health. [Link]

-

20.2 Nucleophilic Acyl Substitution. YouTube. [Link]

-

20.7 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. [Link]

-

2-acetyl-3-chlorothiophene (C6H5ClOS). PubChemLite. [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Acetyl-3-chlorothiophene [myskinrecipes.com]